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Trial Feature CRAIN Trial (Cervical Cancer) Head & Neck Cancer Trial

Trial Phase &
Design

Phase Ib, TiTE-CRM dose-escalation [1] Early-phase, single-arm [2]

Combination
Treatment

Standard radical chemoradiotherapy

(Cisplatin + Radiotherapy) [1]

Definitive Radiotherapy [2]

DLT Assessment
Period

12 weeks from the start of treatment [1] [3] Not explicitly stated, but treatment

was well-tolerated throughout [2]

Primary DLT
Objective

Establish the maximum tolerated dose and a

recommended Phase II dose (RP2D) [1]

Evaluate safety and feasibility of

the combination [2]

Detailed DLT Assessment Protocol

For the CRAIN trial, any of the following events occurring after the first dose of Tolinapant can constitute a

DLT if assessed by the investigator as definitely or probably related to Tolinapant [1] [3]:

Hematologic Toxicities:

Grade 4 neutropenia lasting ≥ 7 days.

Grade 3 or 4 febrile neutropenia.
Grade 3 or 4 neutropenia with concurrent, bacteriologically proven sepsis.
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Grade 3 or 4 thrombocytopenia.

Non-Hematologic Toxicities:

Any other Grade 3 or 4 adverse event.
Death.

The assessment uses Common Terminology Criteria for Adverse Events (CTCAE) version 5 [1]. Clinical

judgment is the final arbiter for categorizing a suspected DLT [1].

Experimental Workflow for DLT Assessment

The diagram below outlines the workflow for DLT assessment in a 12-week period, as used in the CRAIN

trial.
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Trial Treatment Initiation
(Week 0)

Ongoing Adverse Event (AE) Monitoring

AE Assessment per CTCAE v5.0

DLT Assessment Period Ends
(Week 12)

12 Weeks Completed

Is AE definitely/probably
related to Tolinapant?

 No

Does AE meet DLT criteria?
(e.g., Gr 4 neutropenia ≥7 days,

Gr 3/4 febrile neutropenia,
Other Gr 3/4 AE, Death)

 Yes

 No

Record as Dose-Limiting Toxicity (DLT)

 Yes
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Rationale for the 12-Week DLT Period

The 12-week DLT assessment period in the CRAIN trial is a notable design choice. In traditional Phase I

trials for cytotoxic chemotherapy, the DLT observation period is often limited to the first treatment cycle

(typically 3-4 weeks) [4].

Capturing Later Toxicities: Modern molecularly targeted agents like Tolinapant can have different

toxicity profiles, including delayed or cumulative toxicities that may not appear in the first cycle [4] [5].
A 12-week period helps capture these later-onset toxicities, leading to a more robust and safer

recommended dose for future studies.
TiTE-CRM Design: The CRAIN trial uses a "Time-to-Event Continual Reassessment Method" (TiTE-

CRM) [1]. This statistical design efficiently incorporates DLT data from patients who have not yet
completed the full 12-week assessment, helping to speed up dose escalation decisions without

compromising safety.
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assessment-period-12-weeks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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